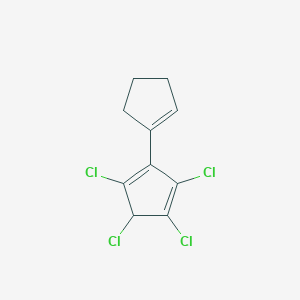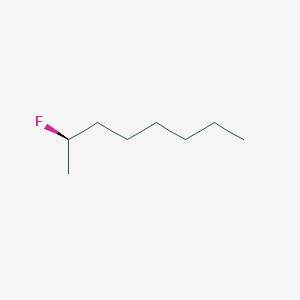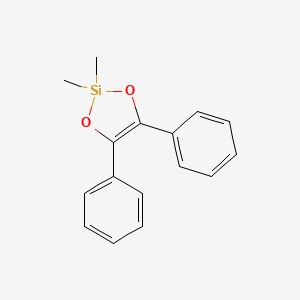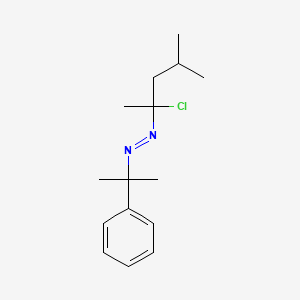![molecular formula C17H15BrN2O B14623839 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole CAS No. 58041-76-2](/img/structure/B14623839.png)
1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenol, is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form 4-[(4-bromophenyl)methoxy]benzyl chloride.
Imidazole Formation: The intermediate is then reacted with imidazole in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of imidazole derivatives.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- 1-({4-[(4-Fluorophenyl)methoxy]phenyl}methyl)-1H-imidazole
- 1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole
Uniqueness
1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Propiedades
Número CAS |
58041-76-2 |
|---|---|
Fórmula molecular |
C17H15BrN2O |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
1-[[4-[(4-bromophenyl)methoxy]phenyl]methyl]imidazole |
InChI |
InChI=1S/C17H15BrN2O/c18-16-5-1-15(2-6-16)12-21-17-7-3-14(4-8-17)11-20-10-9-19-13-20/h1-10,13H,11-12H2 |
Clave InChI |
DCCKXKSBLYPCOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=CN=C2)OCC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[2-(2,4,6-trimethoxybenzoyl)phenyl]-](/img/structure/B14623778.png)

![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)


![N-[2-(Diethylamino)ethyl]-5-fluoro-2-methoxybenzamide](/img/structure/B14623803.png)
![N-[(Chloroimino)(piperidin-1-yl)methyl]benzamide](/img/structure/B14623811.png)

![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)

![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)

